(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological functions such as appetite, pain sensation, mood, and immune response. MPHP-2201 has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. The CB1 receptor is primarily located in the brain and is responsible for regulating various physiological functions such as appetite, pain sensation, and mood. The CB2 receptor is primarily located in the immune system and is responsible for regulating immune response and inflammation. By binding to these receptors, this compound can modulate various physiological functions and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensation, inflammation, and anxiety. It has also been shown to modulate the immune response and provide neuroprotective effects. Additionally, this compound has been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using (3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone in lab experiments is its potency and selectivity towards the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its potential for abuse and addiction, which can complicate the interpretation of results.
未来方向
There are several future directions for research on (3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone. One potential direction is to study its potential in treating neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Another potential direction is to study its potential in treating cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to understand the long-term effects of this compound and its potential for abuse and addiction.
合成方法
The synthesis of (3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone involves the reaction of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid with 3-methylpiperidin-1-ylmagnesium bromide, followed by the addition of methanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain high yields of the desired product.
科学研究应用
(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been studied for its potential in treating neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential in treating cancer, as it has been shown to have anti-tumor effects.
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-3-2-5-16(9-11)14(18)12-4-6-17-10-15-8-13(17)7-12/h8,10-12H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROCHHQBSUPNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN3C=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。